molecular formula C13H16BrNO2 B6286471 (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone CAS No. 2643368-52-7

(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone

Cat. No.: B6286471
CAS No.: 2643368-52-7
M. Wt: 298.18 g/mol
InChI Key: VIWTYSMGLXVOOM-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone is a chemical compound with the molecular formula C13H16BrNO2. It is characterized by the presence of a bromine atom, two methyl groups, and a morpholino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone typically involves the reaction of 5-bromo-2,4-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine atom and morpholino group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, methyl groups, and morpholino group makes it a versatile compound for various applications .

Properties

IUPAC Name

(5-bromo-2,4-dimethylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9-7-10(2)12(14)8-11(9)13(16)15-3-5-17-6-4-15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWTYSMGLXVOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCOCC2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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